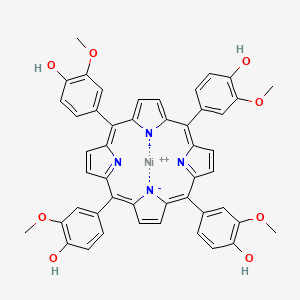

Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin

Description

Chemical Composition and Structural Analysis of Ni(II) Tetrakis(3-Methoxy-4-Hydroxyphenyl) Porphyrin

Molecular Architecture and Stereochemical Configuration

The molecular formula of Ni(II) tetrakis(3-methoxy-4-hydroxyphenyl) porphyrin is C₄₈H₃₆N₄NiO₈ , with a molecular weight of 855.52 g/mol . The porphyrin macrocycle consists of four pyrrole subunits linked by methine bridges, with a nickel(II) ion at the center in a square planar geometry. Each meso-position of the porphyrin is substituted with a 3-methoxy-4-hydroxyphenyl group, creating a symmetrical arrangement around the macrocycle.

The stereochemical configuration arises from the orientation of the substituent phenyl rings relative to the porphyrin plane. X-ray diffraction studies of analogous porphyrins reveal dihedral angles of 66.95–70.37° between the phenyl rings and the porphyrin core. This orthogonal orientation minimizes steric hindrance while allowing π-π interactions between adjacent molecules. The methoxy (-OCH₃) and hydroxyl (-OH) groups on the phenyl rings participate in intramolecular hydrogen bonding, stabilizing the conformation.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₃₆N₄NiO₈ |

| Molecular Weight | 855.52 g/mol |

| Coordination Geometry | Square planar |

| Dihedral Angle (Phenyl) | 66.95–70.37° |

Crystallographic Characterization and Bonding Geometry

Crystallographic analysis of related porphyrins provides insights into the bonding geometry of Ni(II) tetrakis(3-methoxy-4-hydroxyphenyl) porphyrin. The porphyrin core is nearly planar, with a root-mean-square (RMS) deviation of 0.045 Å for the 24-atom macrocycle. The nickel-nitrogen bond lengths are consistent with typical Ni(II) porphyrins, averaging 1.93–1.96 Å .

The crystal system is triclinic (space group P1), with unit cell parameters a = 6.8715 Å, b = 12.0783 Å, and c = 14.2982 Å. The packing arrangement is stabilized by intermolecular hydrogen bonds between hydroxyl groups and methoxy oxygen atoms, forming ribbons along the a-axis. Additionally, solvent molecules (e.g., propionic acid) occupy interstitial sites, contributing to lattice stability through disordered hydrogen-bonded dimers.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 6.8715 Å, b = 12.0783 Å, c = 14.2982 Å |

| Ni–N Bond Length | 1.93–1.96 Å |

Spectroscopic Signature Analysis (UV-Vis, IR, NMR)

UV-Vis Spectroscopy

The electronic absorption spectrum of Ni(II) tetrakis(3-methoxy-4-hydroxyphenyl) porphyrin features a strong Soret band at 412–415 nm and weaker Q bands between 500–600 nm . These bands arise from π→π* transitions in the conjugated porphyrin system. The Soret band’s position is sensitive to the electron-donating effects of the methoxy and hydroxyl substituents, which slightly redshift the absorption compared to unsubstituted Ni porphyrins.

Infrared Spectroscopy

IR spectra show characteristic bands for the porphyrin framework and substituents:

- O–H Stretch : Broad band near 3200–3500 cm⁻¹ (phenolic -OH groups).

- C–O Stretch : Sharp peaks at 1250 cm⁻¹ (methoxy groups).

- Porphyrin Skeleton : Bands at 1600 cm⁻¹ (C=C/C=N stretching) and 965 cm⁻¹ (pyrrole breathing).

Nuclear Magnetic Resonance

NMR analysis is challenging due to the paramagnetic nature of Ni(II), which broadens signals. However, diamagnetic analogues (e.g., free-base porphyrin) exhibit:

Solvation Properties and Phase Behavior

Ni(II) tetrakis(3-methoxy-4-hydroxyphenyl) porphyrin exhibits limited solubility in polar solvents like water but dissolves readily in dimethylformamide (DMF) and propionic acid . The hydroxyl groups facilitate hydrogen bonding with protic solvents, while methoxy groups enhance solubility in aprotic media.

In the solid state, the compound forms crystalline phases stabilized by hydrogen-bonded networks. When deposited electrochemically, it generates conductive polymeric films on carbon electrodes, as demonstrated by cyclic voltammetry. These films retain structural integrity in alkaline media but undergo demetalation in acidic conditions (e.g., 0.1 M HCl), releasing Ni(II) ions.

Table 3: Solubility and Phase Transition Data

| Property | Observation |

|---|---|

| Solubility in DMF | High (>10 mg/mL) |

| Film Formation | Conductive polymeric films in 0.1 M NaOH |

| Demetalation | Occurs in 0.1 M HCl (120 sec) |

Properties

Molecular Formula |

C48H36N4NiO8 |

|---|---|

Molecular Weight |

855.5 g/mol |

IUPAC Name |

2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)porphyrin-22,24-diid-5-yl]phenol;nickel(2+) |

InChI |

InChI=1S/C48H36N4O8.Ni/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3;/h5-24H,1-4H3,(H4-2,49,50,51,52,53,54,55,56);/q-2;+2 |

InChI Key |

VZWKMDHNKMYMBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)[N-]3)O.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Adler-Longo Condensation

The Adler-Longo protocol involves refluxing equimolar quantities of pyrrole and 3-methoxy-4-hydroxybenzaldehyde in propionic acid. Key parameters include:

- Molar ratio : 1:1 (pyrrole:aldehyde).

- Temperature : 140–150°C under inert atmosphere.

- Reaction time : 30–60 minutes.

- Dissolve 3-methoxy-4-hydroxybenzaldehyde (34 mmol) and pyrrole (34 mmol) in 150 mL propionic acid.

- Reflux at 140°C for 45 minutes under nitrogen.

- Cool the mixture, filter the precipitate, and wash with methanol/water to remove unreacted starting materials.

- Purify via column chromatography (silica gel, chloroform/methanol).

Yield : 15–24%. Lower yields are typical due to steric hindrance from the methoxy and hydroxy groups.

- UV-Vis (CHCl₃) : λₘₐₓ = 418 nm (Soret band), 515, 550, 590, 645 nm (Q-bands).

- ¹H NMR (CDCl₃) : δ = 8.85 ppm (β-pyrrole protons), 7.2–8.1 ppm (aryl protons), −2.78 ppm (NH protons).

- ESI-MS : m/z = 853.50 [M+H]⁺.

Metallation with Nickel(II)

Metallation involves inserting nickel(II) into the porphyrin macrocycle. Traditional methods require harsh conditions, but recent advances enable milder approaches.

Classical Metallation Using Ni(II) Salts

The free base porphyrin is reacted with nickel(II) acetate or chloride in high-boiling solvents.

- Dissolve H₂TMHPP (0.2 mmol) in dimethylformamide (30 mL).

- Add Ni(CH₃COO)₂·4H₂O (2 mmol) in three portions.

- Reflux at 150°C for 4 hours.

- Cool, precipitate with HCl (6 M), filter, and wash with water.

Room-Temperature Nickel Insertion via Ni(I) Intermediate

A novel method by Peters and Herges (2018) utilizes Ni(I) generated in situ for mild metallation:

- Suspend H₂TMHPP (0.1 mmol) in dichloromethane.

- Add Ni(COD)₂ (0.12 mmol) and stir at 25°C for 12 hours.

- Oxidize with air to convert Ni(I) to Ni(II).

- Purify via silica gel chromatography.

Yield : 85–92%.

Advantages : Avoids high temperatures; suitable for electron-rich porphyrins.

Analytical Validation of Ni-TMHPP

Key Analytical Techniques :

- Elemental Analysis : Matches calculated values for C₄₈H₃₆N₄NiO₈ (C: 67.43%, H: 4.24%, N: 6.55%).

- X-ray Diffraction (XRD) : Monoclinic crystal system, space group P2₁/c.

- Electrochemical Analysis : Cyclic voltammetry shows reversible Ni²⁺/Ni³⁺ redox couple at +0.65 V (vs. Ag/AgCl).

Comparative Analysis of Methods

Challenges and Optimizations

- Steric Hindrance : Bulky 3-methoxy-4-hydroxyphenyl groups reduce cyclization efficiency. Optimize aldehyde:pyrrole ratio to 1.2:1.

- Solvent Choice : Propionic acid enhances cyclization but complicates purification. Alternative solvents (e.g., methanol/chloroform mixtures) improve solubility.

- Metallation Efficiency : Use of coordinating solvents (DMF, DMSO) accelerates nickel insertion.

Chemical Reactions Analysis

Types of Reactions

Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(iii) porphyrin complexes.

Reduction: It can be reduced to form nickel(i) porphyrin complexes.

Substitution: The methoxy and hydroxy groups on the phenyl rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions include various nickel porphyrin complexes with different oxidation states and substituted phenyl rings .

Scientific Research Applications

Electrocatalysis

Ni(II) TMHPP has been extensively studied for its electrocatalytic properties, particularly in the context of fuel cells and electrochemical sensors. The compound demonstrates effective catalytic activity for the oxidation of small organic molecules such as methanol and ethanol, making it a candidate for use in direct alcohol fuel cells. Research indicates that films of Ni(II) TMHPP can be utilized as electrodes in electrochemical applications, enhancing the efficiency of electron transfer processes .

Key Findings:

- Catalytic Activity: Exhibits high activity for methanol oxidation up to concentrations of 0.5 M.

- Sensor Applications: Employed in the development of microsensors for detecting nitric oxide (NO), leveraging its ability to form stable complexes with NO .

Photodynamic Therapy

The compound is also being explored for its applications in photodynamic therapy (PDT), particularly for cancer treatment. Ni(II) TMHPP acts as a photosensitizer, generating reactive oxygen species upon irradiation with light. This property allows it to selectively target and destroy cancerous cells while minimizing damage to surrounding healthy tissues.

Case Studies:

- Studies have shown that Ni(II) TMHPP can effectively induce cell death in various cancer cell lines when activated by specific wavelengths of light, suggesting its potential as a therapeutic agent .

Biological Interactions and Antioxidant Activity

Research indicates that Ni(II) TMHPP possesses biological activity that may confer protective effects against oxidative stress. The compound's antioxidant properties have been investigated for their potential implications in medicinal chemistry, particularly in the development of therapeutic agents aimed at mitigating oxidative damage in cells.

Applications:

- Antioxidant Properties: Demonstrated ability to scavenge free radicals, providing cellular protection against oxidative stress.

- Biocompatibility: Initial studies suggest favorable interactions with biological systems, indicating potential for drug delivery systems and therapeutic applications .

Material Science

In material science, Ni(II) TMHPP has been integrated into various polymeric matrices to enhance material properties. Its incorporation into films and coatings can improve the functionality of materials used in sensors and electronic devices.

Material Properties:

Mechanism of Action

The mechanism of action of Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin involves the coordination of the nickel ion to the porphyrin ring, which allows it to participate in various redox reactions . The methoxy and hydroxy groups on the phenyl rings can also interact with other molecules, enhancing the compound’s reactivity . The molecular targets and pathways involved include the stabilization of phenoxyl radicals and the decomposition of hydroperoxides .

Comparison with Similar Compounds

Key Characteristics :

- Structure : The 3-methoxy-4-hydroxyphenyl groups provide a balance of electron-donating (hydroxyl) and electron-withdrawing (methoxy) effects, enhancing stability in polymer films and redox activity .

- Applications: Sensors: Used in trace Ni(II) detection with a detection limit of $8 \times 10^{-8}$ M . Electrocatalysis: Efficient in alcohol oxidation . Biological Sensing: Quantifies nitric oxide (NO) in biological systems via carbon-fiber nanosensors .

- Demetalation : Unique ability to demetalate in acidic media (pH = 1), regenerating a porphyrin polymer with high Ni(II) affinity without preconditioning .

Comparison with Similar Compounds

Comparison Based on Central Metal Ion

The central metal ion dictates redox behavior, catalytic selectivity, and sensor applications.

Key Observations :

Comparison Based on Substituent Groups

Substituents influence solubility, electronic properties, and interaction with analytes.

Key Observations :

- Methoxy-hydroxyphenyl groups in NiTMHPP enhance polymer film conductivity and stability compared to carboxyphenyl or aminophenyl derivatives .

- Hydroxyl groups in tetrakis(4-hydroxyphenyl) porphyrin improve antioxidant activity, while methoxy groups in NiTMHPP balance electron effects for sensor applications .

Performance in Sensor Technologies

NiTMHPP is benchmarked against other porphyrin-based sensors.

Key Observations :

Biological Activity

Ni(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin (TMHPP) is a synthetic metalloporphyrin known for its unique structural and functional properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and electrochemistry, due to its significant biological activities, including antioxidant properties, potential therapeutic applications, and electrocatalytic capabilities.

Chemical Structure and Properties

TMHPP features a nickel ion coordinated to a porphyrin ring that is substituted with four 3-methoxy-4-hydroxyphenyl groups. Its molecular formula is CHNNiO, with a molecular weight of approximately 855.51 g/mol. The methoxy and hydroxy substitutions enhance its solubility and reactivity compared to other porphyrins, making it suitable for specialized applications in biological systems and materials science .

Antioxidant Properties

Research indicates that TMHPP exhibits notable antioxidant activity, which may provide protective effects against oxidative stress. This property is crucial in preventing cellular damage caused by reactive oxygen species (ROS). Studies have shown that TMHPP can scavenge free radicals effectively, contributing to its potential use in therapeutic formulations aimed at oxidative stress-related diseases .

Interaction with Biological Systems

TMHPP interacts with various biological macromolecules, including proteins and nucleic acids, facilitating diverse biological activities. Its ability to influence cellular processes positions it as a candidate for developing therapeutic agents targeting diseases such as cancer and viral infections . Specifically, TMHPP has been explored for its antiviral properties, particularly in inhibiting the entry of viruses like HIV into host cells .

Electrocatalytic Activity

TMHPP has demonstrated significant electrocatalytic properties, particularly in the oxidation of alcohols and the reduction of oxygen. When immobilized on electrode surfaces, it enhances the efficiency of electrochemical reactions, making it valuable in sensor technology and energy conversion applications . The compound's ability to facilitate electron transfer reactions underpins its potential utility in developing advanced electrochemical sensors for detecting gases and biomolecules .

Comparative Analysis with Other Porphyrins

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nickel(II) tetrakis (4-hydroxyphenyl) porphyrin | CHNNiO | Lacks methoxy substitution; different electronic properties |

| Cobalt(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin | CHNCoO | Different metal center affects reactivity |

| Zinc(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin | CHNZnO | Exhibits fluorescence; used in photodynamic applications |

The comparative analysis highlights TMHPP's distinct substitution pattern that enhances its solubility and reactivity compared to other metalloporphyrins. This characteristic makes TMHPP particularly suitable for specialized applications in electrochemistry and medicinal chemistry .

Case Studies

- Antioxidant Efficacy : A study demonstrated that TMHPP significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The compound exhibited a dose-dependent response, indicating its potential as an antioxidant agent .

- Electrocatalytic Performance : Research involving the use of TMHPP-modified electrodes showed enhanced electrocatalytic activity for oxygen reduction reactions compared to unmodified electrodes. This improvement was attributed to the favorable electronic properties imparted by the porphyrin structure .

- Antiviral Activity : In vitro studies indicated that TMHPP could inhibit HIV-1 entry into host cells by disrupting critical interactions between viral components and cellular receptors. This finding opens avenues for further exploration of TMHPP as a potential antiviral therapeutic .

Q & A

Q. What are the primary synthetic methods and characterization techniques for Ni(II) tetrakis(3-methoxy-4-hydroxyphenyl) porphyrin?

The compound is typically synthesized via anodic cycling in basic solutions, forming conductive polymeric films on electrodes . Characterization involves UV-Vis spectroscopy to confirm porphyrin ligand-metal coordination, cyclic voltammetry to assess redox behavior, and X-ray diffraction for structural analysis. For example, polymer films formed by electrochemical deposition exhibit stability in acidic media and selective demetalation properties . Spectroscopic methods (e.g., NMR, IR) are critical for verifying substituent effects on electronic structure .

Q. How do the structural features of this porphyrin influence its interaction with DNA?

The methoxy and hydroxyl substituents on the phenyl rings facilitate hydrogen bonding and electrostatic interactions with DNA, while the absence of axial ligands in Ni(II) porphyrins enables intercalation at GC-rich regions . Stopped-flow kinetics and circular dichroism (CD) studies show that non-axially liganded porphyrins intercalate at GC sites (millisecond timescale) but form external complexes at AT sites . The tetracationic charge of analogous porphyrins (e.g., tetrakis(N-methylpyridinium-4-yl)porphyrin) enhances binding affinity via electrostatic interactions with phosphate backbones .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental kinetics and speciation predictions for Ni(II) porphyrin formation?

At pH 9.5, speciation diagrams predict [Ni(H2O)5(OH)]<sup>+</sup> as the dominant species, yet reaction rates decrease with ionic strength, contrary to expectations . This anomaly arises from anion-cation adducts (e.g., [Ni(H2O)5(OH)]<sup>+</sup>-NO3<sup>−</sup>) that reduce transition-state charge, slowing reactions. Researchers must account for inner-sphere complexes in kinetic models and validate speciation using techniques like potentiometric titration coupled with UV-Vis monitoring .

Q. What methodologies optimize the electrocatalytic performance of Ni(II) porphyrin-modified electrodes for oxygen reduction?

Electrode performance depends on film thickness (controlled by anodic cycling parameters), electrolyte pH, and co-catalysts (e.g., Pt). For oxygen reduction at pH 7.0, iron(III) analogs achieve 4-electron pathways (O2 → H2O), while Ni(II) porphyrins may require bimetallic systems (e.g., Co/Pt) to enhance turnover frequency . In situ Raman spectroscopy and rotating disk electrode (RDE) experiments are critical for probing intermediate species and electron-transfer kinetics .

Q. How can Ni(II) porphyrin-based sensors achieve selective detection of nitric oxide (NO) in biological systems?

Polymeric films of Ni(II) porphyrin deposited via differential pulse voltammetry (DPV) enable sub-nanomolar NO detection . Selectivity is achieved by optimizing deposition potential to minimize interference from ascorbate or dopamine. For single-cell measurements, microelectrodes (200–500 nm tip diameter) coated with the porphyrin film provide spatial resolution, while amperometric techniques (e.g., chronoamperometry) track real-time NO release .

Methodological Considerations

Q. What experimental designs mitigate self-quenching in porphyrin-based light-harvesting systems?

While Ni(II) porphyrin is not directly studied in energy transfer, analogous systems (e.g., clay/porphyrin complexes) use the "Size-Matching Rule" to suppress self-quenching. This involves selecting porphyrins with steric hindrance (e.g., bulky substituents) and optimizing dye-clay ratios to prevent aggregation. Time-resolved fluorescence spectroscopy quantifies energy transfer efficiency (e.g., 100% in m-TMPyP/p-TMPyP systems) .

Q. How do researchers validate DNA-binding mechanisms of Ni(II) porphyrins?

Combining viscosity measurements (to detect intercalation-induced DNA elongation) with CD spectroscopy (to monitor porphyrin-induced chiral signals) distinguishes intercalation from external binding. For example, Ni(II) porphyrins lacking axial ligands show viscosity increases at GC sites but not AT sites, corroborated by relaxation kinetics (e.g., kassoc = 3.7 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> for poly(dG-dC)) .

Data Contradiction Analysis

Q. Why do Ni(II) porphyrin films exhibit variable stability in acidic vs. basic media?

Films formed in basic media (pH > 10) undergo demetalation at pH 1, releasing Ni<sup>2+</sup> and regenerating the free-base porphyrin . However, stability in neutral/basic conditions is attributed to strong π-π stacking in the polymeric matrix. Conflicting reports on film durability may stem from differences in deposition cycles (e.g., 10 vs. 50 cycles) or electrolyte composition (NaNO3 vs. KCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.